5-(2-Fluorophenyl)furan-2-boronic acid
Description
Significance of Organoboron Compounds, Specifically Boronic Acids, in Chemical Research
Organoboron compounds, and boronic acids in particular, have become indispensable tools in modern chemical research. acs.orgdergipark.org.tr Their importance stems from their unique electronic properties and versatile reactivity. Boronic acids, characterized by the R-B(OH)₂ functional group, are valued for their stability, low toxicity, and ease of handling compared to other organometallic reagents. fiveable.me
One of the most significant applications of boronic acids is in the Suzuki-Miyaura cross-coupling reaction. acs.orgchemrxiv.org This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide, enabling the construction of complex molecular architectures, particularly biaryl structures, which are common in pharmaceuticals and materials science. chemrxiv.orgboronmolecular.com Beyond the Suzuki coupling, boronic acids participate in a range of other important transformations, including the Chan-Lam coupling for forming carbon-nitrogen and carbon-oxygen bonds, and the Liebeskind-Srogl coupling for ketone synthesis. pharmiweb.comwikipedia.org
In medicinal chemistry, the Lewis acidic nature of the boron atom allows boronic acids to form reversible covalent bonds with diols, a feature found in many biological molecules like sugars. wikipedia.org This property has been exploited in the development of sensors for glucose monitoring and as inhibitors for certain enzymes. pharmiweb.comwikipedia.org The growing number of boron-containing drugs, such as bortezomib (B1684674) for cancer therapy, highlights the expanding role of boronic acids in pharmaceutical development. wikipedia.org
Overview of Furan-Containing Compounds in Organic Synthesis and Medicinal Chemistry
Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural motif in a vast array of organic compounds. nih.govbritannica.com The furan ring is relatively stable and can be readily functionalized, making it a valuable building block in organic synthesis. nih.govpharmaguideline.com Various synthetic methods, such as the Paal-Knorr synthesis and the Feist-Benary synthesis, allow for the construction of substituted furans from readily available starting materials. pharmaguideline.comwikipedia.org These furan derivatives can then undergo a variety of chemical transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, to generate more complex molecules. pharmaguideline.com
In the realm of medicinal chemistry, the furan scaffold is a key component in numerous therapeutic agents. orientjchem.orgresearchgate.net Its presence can influence a molecule's pharmacological profile, including its ability to engage in hydrogen bonding and π–π stacking interactions with biological targets. orientjchem.org Furan-containing compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. orientjchem.orgutripoli.edu.ly The versatility of the furan ring allows medicinal chemists to explore a broad chemical space in the quest for new and effective drugs. researchgate.net
Rationale for Investigating the 5-(2-Fluorophenyl)furan-2-boronic Acid Scaffold in Academic Research
The investigation of 5-(2-Fluorophenyl)furan-2-boronic acid is driven by the synergistic combination of its constituent parts. The boronic acid group at the 2-position of the furan ring provides a reactive handle for a multitude of chemical transformations, most notably the Suzuki-Miyaura coupling. This allows for the facile introduction of this furan-aryl scaffold into larger, more complex molecules.
The 5-(2-Fluorophenyl) moiety introduces specific electronic and steric properties to the molecule. The fluorine atom, being highly electronegative, can influence the reactivity of the furan ring and the boronic acid group. Furthermore, the presence of the fluorophenyl group can impact the biological activity of derivatives, as fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as metabolic stability and binding affinity.
Properties
Molecular Formula |
C10H8BFO3 |
|---|---|
Molecular Weight |
205.98 g/mol |
IUPAC Name |
[5-(2-fluorophenyl)furan-2-yl]boronic acid |
InChI |
InChI=1S/C10H8BFO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,13-14H |
InChI Key |
KUHJDLRTAYEGPU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(O1)C2=CC=CC=C2F)(O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 2 Fluorophenyl Furan 2 Boronic Acid
Retrosynthetic Analysis of the 5-(2-Fluorophenyl)furan-2-boronic Acid Core
A retrosynthetic analysis of the target molecule, 5-(2-Fluorophenyl)furan-2-boronic acid, reveals two key disconnections. The first disconnection is at the C-B bond, suggesting a furan (B31954) precursor that can be converted to the corresponding boronic acid. The second critical disconnection is at the C-C bond between the furan ring and the 2-fluorophenyl group. This bond is ideally formed via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
This leads to two primary synthetic strategies:
Strategy A: Begin with a 2-substituted furan, introduce the 2-fluorophenyl group at the 5-position, and then perform a borylation at the 2-position.
Strategy B: Start with a furan-2-boronic acid derivative and couple it with a suitable 2-fluorophenyl halide.
Exploration of Boronic Acid Formation Strategies on Furan Derivatives
The introduction of a boronic acid group onto a furan ring can be achieved through several methods. The two most prominent approaches are direct borylation and a metalation-borate trapping sequence.
Direct C-H borylation has emerged as a powerful tool in organic synthesis, offering an atom-economical route to organoboron compounds. rsc.org For furan derivatives, this transformation is typically catalyzed by transition metals, such as iridium or iron. rsc.orgnih.gov The regioselectivity of the borylation is often governed by steric and electronic factors. In the case of 2-substituted furans, borylation generally occurs at the C5 position. nih.gov While direct borylation of the unsubstituted furan ring is possible, achieving high selectivity at the desired C2 position can be challenging.
A more classical and often highly regioselective method for introducing a boronic acid group is through a metalation-borate trapping sequence. google.com This involves the deprotonation of the furan ring at a specific position using a strong base, typically an organolithium reagent like n-butyllithium, followed by quenching the resulting organometallic species with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. google.comgoogle.com Subsequent acidic work-up hydrolyzes the borate ester to afford the desired boronic acid. google.com The high acidity of the α-protons of the furan ring facilitates selective deprotonation at the C2 or C5 positions. iust.ac.ir This method is particularly useful for preparing 5-substituted furan-2-boronic acids from the corresponding 2-substituted furans.
Suzuki-Miyaura Cross-Coupling for Aryl-Furan Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. mdpi.comnih.gov This palladium-catalyzed reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, including 5-(2-Fluorophenyl)furan-2-boronic acid. mdpi.comorganic-chemistry.org The reaction typically involves an aryl halide (e.g., 2-fluorobromobenzene) and a furan boronic acid derivative in the presence of a palladium catalyst and a base. mdpi.comnih.gov
The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system. A variety of palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). nih.govmdpi.com The choice of catalyst can significantly impact reaction rates and yields. For challenging couplings, such as those involving heteroaryl boronic acids which can be prone to decomposition, specialized pre-catalysts have been developed to generate the active Pd(0) species under mild conditions. researchgate.net The development of heterogeneous palladium catalysts, such as palladium nanoparticles supported on various materials, is also an active area of research aimed at improving catalyst recyclability and sustainability. mdpi.com
Table 1: Common Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst | Common Name | Key Features |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Air-sensitive, but effective for a wide range of couplings. mdpi.com |
| Pd(OAc)₂ | Palladium(II) Acetate | Air-stable precatalyst, often used with phosphine (B1218219) ligands. nih.gov |
| PdCl₂(dppf) | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | Effective for cross-coupling reactions involving heteroaryl compounds. acs.org |
| Buchwald Precatalysts | e.g., XPhos-Pd-G3 | Highly active catalysts that allow for reactions at lower temperatures and with a broader substrate scope. researchgate.net |
Table 2: Representative Ligands for Suzuki-Miyaura Coupling
| Ligand | Type | Characteristics |
| PPh₃ | Triphenylphosphine | A common, relatively inexpensive ligand. rsc.org |
| P(o-tol)₃ | Tri(o-tolyl)phosphine | A more electron-rich and sterically demanding ligand than PPh₃. organic-chemistry.org |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | A bulky, electron-rich biaryl phosphine ligand that is highly effective for a broad range of substrates. rsc.org |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Another highly effective Buchwald ligand, often used for challenging couplings. researchgate.net |
Influence of Base and Solvent Systems in Cross-Coupling Reactions
The synthesis of 5-aryl-furan-2-boronic acids, including 5-(2-Fluorophenyl)furan-2-boronic acid, frequently employs palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The choice of base and solvent system is critical in these reactions, significantly impacting reaction rate, yield, and purity. hes-so.ch
Solvents play a multifaceted role by activating precatalysts, stabilizing reagents, and modulating the reactivity of the boronic acid and base. hes-so.ch For Suzuki-Miyaura reactions, biphasic systems or aqueous solvent mixtures are often more effective than purely organic solvents. hes-so.ch The use of water is advantageous as it is inexpensive, non-flammable, and non-toxic. hes-so.ch For instance, in the coupling of 4-tosyl-2(5H)-furanone with arylboronic acids, a mixed solvent of THF-H2O was found to be optimal. ysu.am The ratio of the organic solvent to water can also be a determining factor; an increasing proportion of the aqueous phase (e.g., a 2:3 ratio of THF/water) can lead to nearly quantitative conversion, whereas a higher proportion of the organic solvent may slow the reaction down by diluting the base. hes-so.ch
The selection of a base is equally crucial for the success of the cross-coupling. The base is essential for the transmetalation step of the catalytic cycle. A variety of inorganic bases are commonly used, with their effectiveness often being dependent on the specific substrates and solvent system. In a study on the Suzuki-Miyaura coupling of bromobenzene (B47551) and phenylboronic acid, several bases were screened in an aqueous medium, with potassium carbonate (K2CO3) showing utility. researchgate.net In other systems, bases like sodium carbonate, cesium hydroxide (B78521), and potassium fluoride (B91410) have proven effective. hes-so.chysu.am For example, the combination of potassium fluoride as the base with a PdCl2(PPh3)2 catalyst in a THF-H2O solvent system resulted in a 95% yield for a coupling reaction involving a furanone substrate. ysu.am The choice between different bases can influence reaction times and product purity, with hydroxides sometimes leading to faster conversions but potentially lower selectivity compared to carbonates. hes-so.ch The differential solubility of inorganic salts in mixed organic-aqueous solvents can also influence the reaction yield. cdnsciencepub.com
| Parameter | Influence on Cross-Coupling Reaction | Example System | Reference |
|---|---|---|---|
| Solvent System | Affects catalyst stability, reagent solubility, and base activity. Aqueous mixtures often enhance performance. | A THF-H2O mixture was found to be optimal for the coupling of 4-tosyl-2(5H)-furanone with arylboronic acids. | hes-so.chysu.am |
| Solvent Ratio | The ratio of organic solvent to water can significantly alter reaction rates and conversion. | Increasing the aqueous phase to a 2:3 THF/water ratio led to almost quantitative conversion in a Pd/C catalyzed Suzuki coupling. | hes-so.ch |
| Base Type | Crucial for the transmetalation step. The choice between carbonates, hydroxides, fluorides, and phosphates affects yield and selectivity. | Potassium fluoride (KF) was effective in achieving a high yield (95%) in a palladium-catalyzed coupling. | ysu.amresearchgate.net |
| Base Solubility | The solubility of the base in the chosen solvent system can impact its effectiveness. | The differential solubility of various inorganic bases (e.g., Li3PO4 vs. Na3PO4) in dioxane/water mixtures influenced reaction yields. | cdnsciencepub.com |
Chemo- and Regioselective Synthesis of Advanced Intermediates and Precursors
The construction of 5-(2-Fluorophenyl)furan-2-boronic acid necessitates the chemo- and regioselective synthesis of appropriately functionalized precursors. A key strategic challenge is the selective introduction of the 2-fluorophenyl group at the C5 position and the boronic acid moiety at the C2 position of the furan ring.
One common approach involves the regioselective functionalization of halogenated furan derivatives. nih.gov For instance, a Suzuki cross-coupling reaction can be employed to selectively couple an aryl boronic acid at one position of a dihalofuran. This strategy is analogous to the regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives, where 2-bromo-5-(bromomethyl)thiophene (B1590285) is coupled with various aryl boronic acids at the 5-position using a palladium catalyst. nih.gov A similar approach could involve the reaction of 2,5-dibromofuran (B110504) with (2-fluorophenyl)boronic acid under controlled conditions to achieve monosubstitution, followed by conversion of the remaining bromine at the C2 position into a boronic acid group, typically through lithium-halogen exchange and reaction with a borate ester.
Another powerful method for achieving regioselectivity is directed ortho-metalation, or in the case of furan, metalation at a position adjacent to a directing group. The synthesis of 5-formyl-2-furylboronic acid provides a relevant example. google.com In this process, the formyl group of 2-furaldehyde is first protected (e.g., as a diethylacetal). google.com The protected furan is then metalated, typically with an organolithium reagent like butyllithium, which selectively removes the proton at the C5 position. google.comgoogle.com The resulting lithiated intermediate is then reacted with a trialkyl borate (e.g., triisopropyl borate or trimethyl borate) followed by acidic work-up to yield the desired 5-substituted furan-2-boronic acid. google.comgoogle.com Applying this logic to the target molecule, a potential precursor would be 2-(2-fluorophenyl)furan, which could be synthesized via a separate cross-coupling reaction. Subsequent regioselective lithiation at the C5 position, directed by the existing aryl group or through inherent reactivity, followed by borylation, would yield the final product.
Furthermore, cobalt(II)-catalyzed metalloradical cyclization reactions have emerged as a method for the regioselective synthesis of polysubstituted furans from alkynes and α-diazocarbonyls, offering a route to complex furan cores with complete regioselectivity. nih.gov
Development of Practical and Scalable Synthetic Routes
For the synthesis of 5-(2-Fluorophenyl)furan-2-boronic acid to be industrially viable, the development of practical and scalable routes is essential. This involves optimizing reaction conditions to avoid cryogenic temperatures, tedious workups, and the use of highly toxic or expensive reagents. ysu.amgoogle.com
Historically, the synthesis of related compounds like 5-formyl-2-furylboronic acid involved metalation at low temperatures (-40°C) and faced challenges with reproducibility and purification, sometimes necessitating the use of the crude boronic acid in subsequent steps. google.comgoogle.com Modern advancements aim to overcome these limitations. The use of robust and efficient catalytic systems, such as phosphine-free Pd/C catalysts for Suzuki-Miyaura couplings, is a step towards more sustainable and scalable processes. hes-so.ch These heterogeneous catalysts are easily recoverable, relatively inexpensive, and stable under various conditions. hes-so.ch
One-pot syntheses represent a significant improvement in practicality and scalability. For example, a practical one-pot synthesis of 5-aryl-2-furaldehydes has been developed via a palladium-mediated Suzuki coupling of aryl halides with in situ generated 5-(diethoxymethyl)-2-furylboronic acid. google.com This approach streamlines the process by avoiding the isolation of sensitive intermediates.
Reactivity and Mechanistic Investigations of 5 2 Fluorophenyl Furan 2 Boronic Acid
Reactivity Profile of the Boronic Acid Moiety Within Furan (B31954) Systems
Transmetalation is the key step in Suzuki-Miyaura cross-coupling reactions where the organic group is transferred from the boron atom to the palladium catalyst. This process typically follows the oxidative addition of an organic halide to a Pd(0) complex and precedes the reductive elimination that forms the new carbon-carbon bond. For the transmetalation involving a boronic acid to occur, activation by a base is generally required. The precise mechanism of this transfer has been a subject of extensive study, with two primary pathways being widely considered: the boronate pathway and the oxo-palladium pathway.
The boronate pathway, also referred to as Path A, posits that the base reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species ([R-B(OH)₃]⁻). This "ate" complex is more electron-rich than the neutral, tricoordinate boronic acid, which enhances its ability to transfer the organic group (in this case, the 5-(2-fluorophenyl)furan-2-yl group) to the electrophilic Pd(II) center of the organopalladium halide complex formed after oxidative addition. This increased nucleophilicity facilitates the displacement of the halide or other ligand from the palladium complex, leading to the formation of a diorganopalladium intermediate.
Key steps of the Boronate Pathway:
Activation of the boronic acid by a base (e.g., OH⁻, OR⁻) to form a tetracoordinate boronate.
Reaction of the activated boronate complex with the arylpalladium(II) halide complex.
Transfer of the organic moiety from boron to palladium, forming a diorganopalladium(II) species and a boron-containing byproduct.
An alternative mechanism, the oxo-palladium pathway (or Path B), proposes that the base first reacts with the arylpalladium(II) halide complex. This interaction results in the displacement of the halide ligand by the base (e.g., hydroxide (B78521) or alkoxide), forming a more reactive arylpalladium(II) hydroxo or alkoxo complex. This species then reacts directly with the neutral boronic acid. Systematic studies have indicated that the reaction between a palladium hydroxo complex and a neutral boronic acid can be significantly faster than the reaction between a palladium halide complex and a boronate. Therefore, under conditions involving weak bases and aqueous solvents, the oxo-palladium pathway is considered kinetically favored and may be the predominant mechanism.
Table 1: Comparison of Transmetalation Pathways
| Feature | Boronate Pathway (Path A) | Oxo-Palladium Pathway (Path B) |
|---|---|---|
| Initial role of base | Activates the boronic acid to form a boronate complex. | Reacts with the Pd(II) complex to form a hydroxo/alkoxo-palladium species. |
| Boron Species in Transmetalation | Tetracoordinate boronate [R-B(OH)₃]⁻. | Neutral, tricoordinate boronic acid R-B(OH)₂. |
| Palladium Species in Transmetalation | Arylpalladium(II) halide [Ar-Pd-X]. | Arylpalladium(II) hydroxide [Ar-Pd-OH]. |
| Favored Conditions | Often considered in non-aqueous or strongly basic conditions. | Considered kinetically favored with weak bases in aqueous solvent mixtures. |
The furan ring is an electron-rich five-membered aromatic heterocycle. Its presence directly influences the chemical properties of the attached boronic acid. The electron-donating nature of the furan ring can increase the electron density on the carbon atom bonded to boron, which can affect the rate of transmetalation. However, furan systems are also known to be sensitive to acidic conditions, which can lead to side reactions such as ring-opening. Studies on the acid-catalyzed ring opening of substituted furans show that the reaction is highly dependent on the nature of the substituents on the furan ring. While Suzuki-Miyaura couplings are typically performed under basic conditions, which protects the furan ring, the choice of catalyst, solvent, and temperature is crucial to prevent degradation and ensure high yields of the desired coupled product.
The 2-fluorophenyl group at the 5-position of the furan ring introduces significant electronic and steric effects that modulate the reactivity of the boronic acid moiety.
Electronic Effects: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect can decrease the electron density of the entire aromatic system, including the furan ring and the C-B bond, potentially influencing the kinetics of the transmetalation step. Conversely, the boronic acid group itself acts as an electron acceptor due to its empty p-orbital, a property that changes upon conversion to the anionic sp³-hybridized boronate form.
Steric Effects: The presence of the fluorine atom at the ortho position of the phenyl ring introduces steric hindrance. This bulkiness can affect the coplanarity between the phenyl ring and the furan ring. More importantly, it can influence the approach of the palladium complex during the transmetalation step. In some cases, ortho-substituents can hinder the formation of intermediates necessary for the reaction to proceed efficiently. Furthermore, an ortho-fluoro substituent can form an intramolecular B-O-H···F hydrogen bond, which can increase the Lewis acidity of the boronic acid but may also influence its conformational preference and reactivity.
Table 2: Summary of Substituent Effects on Reactivity
| Substituent | Effect Type | Influence on Reactivity |
|---|---|---|
| Furan Ring | Electronic | Electron-rich nature can influence the nucleophilicity of the transmetalating group. |
| Stability | Susceptible to ring-opening under strong acidic conditions. | |
| 2-Fluorophenyl Group | Electronic (Inductive) | The -I effect of fluorine withdraws electron density, affecting the overall electronics of the molecule. |
| Steric | Ortho-substituent can sterically hinder the approach to the reactive center. | |
| Intramolecular Interaction | Potential for B-O-H···F hydrogen bonding, which can increase Lewis acidity. |
Transmetalation Processes in Cross-Coupling Reactions.
Mechanistic Studies of Specific Transformation Reactions Involving 5-(2-Fluorophenyl)furan-2-boronic Acid
In a typical Suzuki-Miyaura coupling, for instance with an aryl bromide, the catalytic cycle involving 5-(2-Fluorophenyl)furan-2-boronic acid would proceed as follows:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br) to form an arylpalladium(II) bromide complex, [Ar-Pd(II)-Br].
Transmetalation: In the presence of a base, the 5-(2-Fluorophenyl)furan-2-boronic acid transfers its heterocyclic organic group to the palladium center. As discussed, this likely proceeds via either the boronate or oxo-palladium pathway to form a diorganopalladium(II) intermediate, [(Ar)-Pd(II)-(5-(2-fluorophenyl)furan-2-yl)].
Reductive Elimination: This intermediate undergoes reductive elimination to form the final coupled product, Ar-(5-(2-fluorophenyl)furan-2-yl), and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.
The efficiency and outcome of this reaction would be a direct consequence of the electronic and steric factors outlined previously. The choice of base, solvent, and palladium ligand would be critical in optimizing the reaction, balancing the need to activate the boronic acid for transmetalation while preserving the integrity of the furan ring and overcoming any steric hindrance from the 2-fluorophenyl group.
Elucidation of Catalytic Cycles for Relevant Organic Transformations
While specific catalytic cycles for 5-(2-Fluorophenyl)furan-2-boronic acid are not detailed in dedicated studies, its structure is archetypal for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The generally accepted catalytic cycle for such a transformation provides a framework for understanding its role.
The catalytic cycle begins with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The crucial transmetalation step follows, where the organoboron compound, 5-(2-Fluorophenyl)furan-2-boronic acid, transfers its organic fragment to the palladium(II) center. This step typically requires activation by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. The resulting diorganopalladium(II) complex then undergoes reductive elimination , yielding the coupled product and regenerating the palladium(0) catalyst, which can then participate in a new cycle.
Table 1: Generalized Suzuki-Miyaura Catalytic Cycle
| Step | Reactants | Intermediate/Product | Catalyst State |
|---|---|---|---|
| Oxidative Addition | Pd(0), Ar-X | Ar-Pd(II)-X | Pd(II) |
| Transmetalation | Ar-Pd(II)-X, [5-(2-Fluorophenyl)furan-2-boronate]⁻ | Ar-Pd(II)-(furan-aryl) | Pd(II) |
Characterization of Key Intermediates and Transition States
The direct experimental characterization of key intermediates and transition states involving 5-(2-Fluorophenyl)furan-2-boronic acid has not been reported. Mechanistic studies on analogous arylboronic acids have identified several key species through techniques like NMR spectroscopy and computational modeling.
Key Intermediates:
Boronate Anion: In the presence of a base, the trigonal planar boronic acid is converted into a tetrahedral boronate anion ([ArB(OH)₃]⁻). This species is more electron-rich and thus a more effective nucleophile for the transmetalation step.
Palladium-Boronate Complex: Prior to the aryl transfer, a complex between the oxidative addition product (Ar-Pd-X) and the boronate anion may form.
Transition States: The transition state of the transmetalation step is often the rate-determining step and is typically modeled computationally. For related systems, this transition state is proposed to involve a bridged structure where the palladium and boron atoms are linked by a shared oxygen atom from a hydroxide or alkoxide ligand, facilitating the transfer of the aryl group from boron to palladium. The presence of the 2-fluoro substituent on the phenyl ring could influence the energy of this transition state through steric and electronic effects.
Investigation of Chemical Stability and Degradation Pathways, Including Protodeboronation and Oxidation
The utility of boronic acids in synthesis is often limited by their stability, with two primary degradation pathways being protodeboronation and oxidation.
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This undesired side reaction can be influenced by factors such as pH, temperature, and the presence of metal catalysts. chemrxiv.orgacs.org For heteroaryl boronic acids, the electronic properties and the position of the boronic acid group on the ring are critical. The rate of protodeboronation can be accelerated under both acidic and basic conditions. acs.org For some highly electron-deficient arylboronic acids, protodeboronation may even proceed through the formation of a transient aryl anion. acs.org
Oxidation of boronic acids typically yields the corresponding phenol (B47542) (or in this case, a hydroxylated furan derivative) and boric acid. chemrxiv.org This process can be initiated by atmospheric oxygen or other oxidants like hydrogen peroxide. chemrxiv.org The mechanism is believed to proceed through the formation of a boronate-peroxide adduct, followed by a 1,2-migration of the aryl group from boron to oxygen. chemrxiv.org The electronic nature of the substituents on the aromatic rings can affect the rate of oxidation. Electron-withdrawing groups, like the fluorine atom in 5-(2-Fluorophenyl)furan-2-boronic acid, may influence the Lewis acidity of the boron center and thereby its susceptibility to oxidation. st-andrews.ac.uknih.gov
Table 2: Summary of Degradation Pathways
| Degradation Pathway | Description | Key Influencing Factors |
|---|---|---|
| Protodeboronation | Replacement of the -B(OH)₂ group with a hydrogen atom. | pH, Temperature, Metal Catalysts, Electronic Effects |
Applications in Advanced Organic Synthesis
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of three distinct functional and structural motifs within 5-(2-Fluorophenyl)furan-2-boronic acid—the 2-fluorophenyl group, the furan (B31954) ring, and the boronic acid moiety—renders it an exceptionally versatile tool for synthetic chemists. This trifecta of reactivity allows for its participation in a multitude of reactions, enabling the synthesis of complex molecules with tailored electronic and biological properties. Boronic acids are recognized as essential building blocks for creating bioactive molecules and chemical libraries. nih.gov
Construction of π-Extended Heteroarylfuran Systems
The furan ring within 5-(2-Fluorophenyl)furan-2-boronic acid serves as a key component in the construction of π-extended heteroarylfuran systems. These systems are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of furan-based conjugated polymers is an active area of research, with methods like direct C–H arylation of oligofurans being developed to create these materials. rsc.org Furan-containing π-conjugated materials are noted for their greater solubility and the availability of furan-based starting materials from renewable resources. researchgate.net
The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating the carbon-carbon bonds necessary to build these extended π-systems. By coupling 5-(2-Fluorophenyl)furan-2-boronic acid with various aryl and heteroaryl halides, chemists can systematically extend the conjugation of the furan core, thereby tuning the optoelectronic properties of the resulting materials. The weaker aromaticity of the furan ring, compared to thiophene (B33073) or benzene (B151609), can influence the electronic properties of the final polymer. researchgate.net
Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions and Other Methodologies
The boronic acid group is the primary reactive site for carbon-carbon bond formation, most notably through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is one of the most widely used methods for constructing sp2-sp2 carbon-carbon bonds. However, the presence of both a polyfluorophenyl group and a five-membered heteroaromatic ring in 5-(2-Fluorophenyl)furan-2-boronic acid presents unique challenges. Boronic acids with these features can be prone to rapid protodeboronation under basic reaction conditions, leading to low yields of the desired coupled product. slideshare.net
To overcome these challenges, specialized palladium precatalysts and reaction conditions have been developed. These advanced catalytic systems allow the Suzuki-Miyaura coupling of unstable boronic acids to proceed at milder temperatures (room temperature to 40°C) and with shorter reaction times. slideshare.netacs.org The use of monodentate biarylphosphine ligands is often key to promoting these challenging coupling processes. slideshare.net Additionally, for fluorinated arylboronic acids, the combination of cesium fluoride (B91410) (CsF) and silver(I) oxide (Ag₂O) has been shown to be effective in promoting the coupling reaction. researchgate.net
The table below summarizes representative conditions for Suzuki-Miyaura cross-coupling reactions involving challenging boronic acids, which are applicable to 5-(2-Fluorophenyl)furan-2-boronic acid.
| Catalyst System | Base | Solvent | Temperature | Key Features | Reference |
|---|---|---|---|---|---|
| Palladium Precatalyst with Biarylphosphine Ligand | Various | Various | Room Temperature to 40°C | Fast reaction times, suitable for unstable boronic acids. | slideshare.net |
| Pd(PPh₃)₄ or Pd₂(dba)₃/P(t-Bu)₃ | CsF/Ag₂O | DME or DMF | 70°C to 100°C | Effective for pentafluorophenylboronic acid. | researchgate.net |
| PdCl₂(PPh₃)₂ | Potassium Fluoride | THF/Water | 60°C | Facile synthesis of 4-substituted 2(5H)-furanones. | wikipedia.org |
Diverse Functional Group Transformations and Derivatizations
Beyond cross-coupling reactions, the structural components of 5-(2-Fluorophenyl)furan-2-boronic acid allow for a variety of functional group transformations. The furan ring, for instance, can undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation, although the conditions must be carefully controlled to avoid ring opening. pharmaguideline.com The reactivity of the furan ring is significantly influenced by the nature of its substituents. pharmaguideline.com
The 2-fluorophenyl group can also be a site for further functionalization, although the electron-withdrawing nature of the fluorine atom can deactivate the ring towards certain electrophilic substitutions. Conversely, it can activate the ring towards nucleophilic aromatic substitution, potentially allowing for the introduction of other functional groups.
The concept of functional group interconversion (FGI) is central to synthetic organic chemistry, allowing for the transformation of one functional group into another. solubilityofthings.com This principle can be applied to derivatives of 5-(2-Fluorophenyl)furan-2-boronic acid to create a diverse range of new molecules. For example, if the initial cross-coupling product contains a nitro group, this can be reduced to an amine, which can then undergo a wide array of subsequent reactions.
Synthetic Methodologies for Derivatives and Analogues of 5-(2-Fluorophenyl)furan-2-boronic Acid
The versatility of 5-(2-Fluorophenyl)furan-2-boronic acid is further enhanced by the ability to chemically modify its core structure, both at the boronic acid group and on the furan ring. These modifications expand the range of accessible molecules and allow for fine-tuning of their properties.
Derivatization at the Boronic Acid Group (e.g., to esters)
The boronic acid moiety can be readily converted into various boronic esters. The most common of these is the pinacol (B44631) ester, formed by the reaction of the boronic acid with pinacol. Boronic esters are often more stable and less prone to protodeboronation than their corresponding boronic acids, making them advantageous for certain applications. researchgate.net They are also generally less polar, which can aid in purification by chromatography.
The formation of a pinacol ester from a boronic acid is typically a straightforward process, often involving heating the boronic acid with pinacol in a suitable solvent with azeotropic removal of water. While boronic esters are generally more stable, they can be hydrolyzed back to the boronic acid, sometimes even in situ during a subsequent reaction. nih.govyoutube.com
The table below outlines common methods for the synthesis of boronic esters.
| Starting Material | Reagent | Product | Typical Conditions | Reference |
|---|---|---|---|---|
| Boronic Acid | Pinacol | Pinacol Boronate Ester | Heating in a solvent with azeotropic water removal. | nih.gov |
| Aryl Halide | Bis(pinacolato)diboron (B₂pin₂) | Pinacol Boronate Ester | Palladium-catalyzed borylation. | ub.edu |
| Aryl Amine | Bis(pinacolato)diboron (B₂pin₂) | Pinacol Boronate Ester | Metal-free Sandmeyer-type borylation. | ub.edu |
Modifications of the Furan Ring Structure
The furan ring itself can be a site for chemical modification, although its aromaticity is less stable compared to benzene or thiophene. Under certain acidic conditions, the furan ring can undergo ring-opening reactions to form 1,4-dicarbonyl compounds. acs.org This reactivity can be either a desired transformation to access different molecular scaffolds or an undesired side reaction to be avoided. The conditions of furan ring opening can be controlled, for example, by the type of acidic initiator and the water content during polymerization of furan derivatives. nih.gov
The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a diene. acs.org This allows for the construction of complex bicyclic systems. Furthermore, it is possible to replace the furan ring with other heterocyclic systems, such as thiophene, to modulate the biological activity and physical properties of the resulting molecule. pharmaguideline.com
Elaboration of the 2-Fluorophenyl Moiety
The 2-fluorophenyl group within the 5-(2-Fluorophenyl)furan-2-boronic acid structure offers opportunities for further chemical modification, although direct elaboration can be influenced by the electronic and steric properties of the fluorine substituent. The introduction of a fluorine atom into an aromatic ring, such as in phenylalanine, can modulate properties like acidity, basicity, hydrophobicity, and bioavailability. beilstein-journals.org
Synthetic strategies involving fluorinated phenyl groups often utilize cross-coupling reactions. However, while these methods are effective for meta- and para-substituted derivatives, the synthesis of ortho-substituted compounds can present challenges. beilstein-journals.org Further functionalization of the 2-fluorophenyl ring could potentially proceed through electrophilic aromatic substitution, though the fluorine atom is deactivating and directs incoming electrophiles to the ortho and para positions. Given that the furan ring is already at the para position relative to the fluorine, further substitution would likely be directed to the positions ortho to the fluorine.
Alternatively, the inherent reactivity of the C-F bond could be exploited. In certain contexts, the fluorine atom can be replaced via nucleophilic aromatic substitution (SNAr), a reaction that is typically facilitated by strong electron-withdrawing groups positioned ortho or para to the fluorine. While the furan-2-boronic acid moiety is not a classical strong electron-withdrawing group, its electronic influence could potentially facilitate such transformations under specific reaction conditions. The synthesis of various compounds containing a (2-fluorophenyl)piperazine moiety demonstrates that the fluorinated ring can be incorporated into more complex molecular architectures, suggesting that elaboration is feasible through multi-step synthetic sequences. nih.gov
Exploration of Catalytic Roles for 5-(2-Fluorophenyl)furan-2-boronic Acid or Its Derivatives in Organic Transformations
While arylboronic acids are most recognized as reagents in transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, there is growing interest in their application as catalysts. rsc.orgnih.gov Arylboronic acids can function as Lewis acid catalysts or Brønsted acid pre-catalysts, promoting a variety of organic transformations. rsc.orgacs.org This catalytic activity stems from the ability of the boronic acid to reversibly form covalent bonds with hydroxyl groups, enabling the activation of alcohols and carboxylic acids under mild conditions. rsc.org
Research has demonstrated that arylboronic acids can catalyze dehydrative C-C bond-forming reactions, such as the C-alkylation of 1,3-diketones and the allylation of benzylic alcohols, with water as the only byproduct. acs.org In some systems, an arylboronic acid like pentafluorophenylboronic acid, in conjunction with a co-catalyst, can condense in situ to form a strong Brønsted acid that promotes SN1-type reactivity. acs.org
Given these precedents, 5-(2-Fluorophenyl)furan-2-boronic acid or its derivatives could potentially be explored as catalysts in similar transformations. The electronic properties of the furan ring and the 2-fluorophenyl group would influence the Lewis acidity of the boron center and, consequently, its catalytic activity. The development of sustainable catalytic pathways for the conversion of furan derivatives is an active area of research, employing various catalytic systems to produce valuable chemicals. nih.govfrontiersin.orgmdpi.com Derivatives of 5-(2-Fluorophenyl)furan-2-boronic acid could be designed to act as bifunctional catalysts, where the boronic acid site provides Lewis acidity and another part of the molecule offers a different type of catalytic activity.
Contributions to Material Science and Advanced Functional Materials Development, e.g., Dye-Sensitized Solar Cells
The structural features of 5-(2-Fluorophenyl)furan-2-boronic acid make it and its derivatives promising candidates for applications in material science, particularly in the field of dye-sensitized solar cells (DSSCs). nih.govmdpi.com In a typical DSSC, a photosensitizer dye is anchored to a semiconductor surface (commonly TiO₂) to absorb sunlight and initiate the process of converting light into electricity. mdpi.com The anchoring group is a critical component of the dye, as it facilitates the adsorption onto the semiconductor and the subsequent electron injection. researchgate.netacs.org
Traditionally, carboxylic and cyanoacrylic acids have been the most widely used anchoring groups. researchgate.netacs.org However, boronic acids have emerged as a highly effective alternative. nih.govresearchgate.netresearchgate.net The boronic acid group can form a strong and stable covalent bond with the TiO₂ surface. researchgate.net This interaction is particularly effective, and density functional theory calculations suggest that boronic acid could be an excellent anchor choice for specific TiO₂ surfaces, such as the anatase (0 0 1) surface. researchgate.netbohrium.com
Derivatives of furan have been incorporated into the structure of dyes for DSSCs to modulate their optical properties, often leading to an increased range of light absorption and higher molar absorption coefficients. nih.gov Furthermore, boron-dipyrromethene (BODIPY) dyes, which are known for their strong absorption and emission properties, have been functionalized with boronic acid groups for use as sensitizers in DSSCs. nih.gov A study on two such BODIPY dyes demonstrated their photosensitizing activities in both acetonitrile (B52724) and water, opening possibilities for the development of more environmentally friendly, water-based solar cells. nih.gov The performance of these boronic acid-functionalized dyes highlights the potential utility of molecules like 5-(2-Fluorophenyl)furan-2-boronic acid as a building block for advanced photosensitizers.
The table below summarizes the photovoltaic performance of two different BODIPY dyes featuring boronic acid anchoring groups, illustrating the impact of molecular structure on DSSC efficiency.
| Dye | Jsc (mA cm-2) | Voc (V) | FF | η (%) |
|---|---|---|---|---|
| Monostyryl BODIPY | 0.19 | 0.43 | 0.70 | 0.06 |
| Distyryl BODIPY | 0.29 | 0.45 | 0.68 | 0.09 |
Data adapted from a study on boronic acid BODIPY dyes in water-based DSSCs. nih.gov Jsc = short-circuit current density; Voc = open-circuit voltage; FF = fill factor; η = power conversion efficiency.
Exploration of Biological and Biomedical Research Applications
Scaffold Design and Optimization in Drug Discovery and Development
The design of novel therapeutic agents often relies on the identification of versatile core structures, or scaffolds, that can be chemically modified to optimize biological activity. The furan (B31954) ring system, a key component of 5-(2-Fluorophenyl)furan-2-boronic acid, serves as a foundational skeleton for numerous compounds with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. researchgate.netijabbr.comijabbr.com
5-(2-Fluorophenyl)furan-2-boronic acid integrates three key pharmacophoric features, making it an attractive scaffold for medicinal chemistry.
The Furan Ring: As a five-membered aromatic heterocycle, the furan ring is electron-rich and capable of engaging in various electrical interactions with biological macromolecules like enzymes and receptors. ijabbr.com Its aromaticity can contribute to the metabolic stability and bioavailability of a compound. Furthermore, the furan scaffold allows for the straightforward introduction of diverse functional groups, enabling the synthesis of a wide array of derivatives. ijabbr.comijabbr.com
The Boronic Acid Group: Boronic acids are recognized for their unique physicochemical properties, stability, low toxicity, and versatile reactivity in organic synthesis. nih.govnbinno.com The boronic acid moiety can act as a bioisostere of carboxylic acids and is known to form reversible covalent bonds with the active sites of certain enzymes, particularly serine proteases. nih.gov This characteristic has been famously exploited in drugs like bortezomib (B1684674), the first proteasome inhibitor approved for cancer therapy. nih.govmdpi.com
The 2-Fluorophenyl Group: The introduction of a fluorine atom into a drug candidate can profoundly influence its biological profile. nih.govnih.gov Fluorine's high electronegativity can alter the acidity of nearby functional groups, impact metabolic stability, and increase lipophilicity, which can enhance cell membrane permeability. nih.govmdpi.com The fluorine atom can also participate in hydrogen bonding as an electron pair donor, helping to stabilize specific molecular conformations that are favorable for binding to a biological target. nih.gov
The combination of these three components in a single molecule provides a robust framework for developing new therapeutic agents. The furan and phenyl rings offer a rigid core that can be appropriately substituted to explore chemical space, while the boronic acid and fluorine atom provide key functionalities for modulating biological activity and pharmacokinetic properties.
The boronic acid group is not only useful for therapeutic applications but also for the design of molecular probes. Boronic acids have a well-known ability to interact with specific molecules, which can be harnessed to create sensors for biologically relevant analytes. For instance, aromatic boronic acids have been utilized in the development of chemosensors for hydrogen peroxide. rsc.org This is based on the principle of an indicator displacement assay, where the interaction of the boronic acid with the target analyte induces a detectable change, such as a colorimetric or fluorescent response. rsc.org The unique properties of the boronic acid group, particularly its ability to change from a neutral, electron-withdrawing form to an anionic, electron-donating form upon binding with analytes like fluoride (B91410), can be exploited to create ratiometric fluorescent probes. researchgate.net While specific applications of 5-(2-fluorophenyl)furan-2-boronic acid as a molecular probe are not extensively documented, its structural motifs are consistent with those used in the rational design of such tools for biological systems.
Structure-Activity Relationship (SAR) Studies of 5-(2-Fluorophenyl)furan-2-boronic Acid Derivatives
Even slight changes in the substitution pattern on a core scaffold can lead to significant differences in biological activity. researchgate.net The strategic modification of derivatives of 5-(2-Fluorophenyl)furan-2-boronic acid is crucial for optimizing their therapeutic potential.
Modifications on the Furan and Phenyl Rings: Altering substituents on the aromatic rings can impact potency and selectivity. For example, in a series of 5-arylidene-2(5H)-furanone derivatives, the introduction of halogen atoms or a nitro group onto the aromatic ring was shown to increase cytotoxicity against cancer cell lines. nih.gov This highlights the importance of electronic and steric factors in determining biological effects.
The Role of the Fluorine Atom: The presence and position of the fluorine atom are critical. Fluorine substitution can dramatically affect a molecule's properties. nih.gov For instance, the presence of an electron-withdrawing fluorine substituent can increase the acidity of a nearby boronic acid group, which can be crucial for its interaction with biological targets under physiological conditions. mdpi.com In SAR studies, moving the fluorine atom to different positions on the phenyl ring (ortho, meta, para) or replacing it with other halogens would be a key strategy to probe its influence on activity. Studies on other fluorinated compounds have shown that such positional changes can have a substantial effect on binding affinity and efficacy. researchgate.net
The following table summarizes research findings on how different substituents on furan-based scaffolds can influence their biological activity.
| Scaffold/Derivative | Substituent(s) | Observed Biological Activity | Reference(s) |
| 5-Arylidene-2(5H)-furanone | 3-Nitrobenzylidene | Potent cytotoxicity against cancer cell lines | nih.gov |
| 5-(Aryl)furan-2-carboxaldehyde | 2,4-Dichlorophenyl | Intermediate for chalcones with antimicrobial activity | mdpi.com |
| Furan-derived chalcone | 4-Methoxyphenyl and 2-Bromophenyl on furan | Inhibition activity on all tested microbial species (Gram-positive, Gram-negative, fungi) | mdpi.com |
| 5-chlorobenzofuran-2-carboxamides | N-phenethyl carboxamide | Enhanced antiproliferative activity against tumor cells | mdpi.com |
The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a biological target. Conformational analysis aims to identify the most stable and biologically relevant shapes of a molecule. For 5-(2-Fluorophenyl)furan-2-boronic acid, the orientation of the phenyl ring relative to the furan ring and the conformation of the boronic acid group are of particular interest.
The boronic acid group is known to be nearly planar. researchgate.net In 2-fluorophenylboronic acid, computational studies have shown that a stabilizing intramolecular hydrogen bond can form between an OH group of the boronic acid and the ortho-fluorine atom. nih.gov This interaction can lock the molecule into a specific conformation, which may be the bioactive conformation required for interaction with a target protein. Identifying such preferred conformations is crucial for understanding the mechanism of action and for designing more potent and selective analogues.
Investigation of Interactions with Specific Biological Targets
The boronic acid moiety is known to interact with several classes of enzymes, making it a valuable "warhead" for targeted inhibitors. researchgate.net Derivatives of 5-(2-Fluorophenyl)furan-2-boronic acid are being investigated for their potential to interact with various biological targets implicated in disease.
Serine Proteases: Boronic acids are well-established inhibitors of serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue. nih.gov This mechanism is central to the action of many boronic acid-based drugs.
Leucyl-tRNA Synthetase (LeuRS): Some 2-formylphenylboronic acids can cyclize to form 3-hydroxybenzoxaboroles. mdpi.comnih.gov This class of compounds, which includes the antifungal drug tavaborole, is known to inhibit leucyl-tRNA synthetase, an essential enzyme in protein synthesis. mdpi.comnih.gov This suggests that derivatives of the title compound could potentially be designed to target this enzyme in pathogenic fungi or bacteria. nih.gov
Tubulin: In a study of novel colchicine (B1669291) binding site inhibitors, compounds with a 5-(4-chlorophenyl)furan scaffold were found to inhibit tubulin polymerization, a key process in cell division. nih.gov This makes tubulin a potential target for anticancer drugs derived from the 5-phenylfuran scaffold.
The table below details some biological targets that have been identified for compounds containing scaffolds related to 5-(2-Fluorophenyl)furan-2-boronic acid.
| Compound Class/Derivative | Biological Target | Therapeutic Area | Key Findings | Reference(s) |
| Peptide boronic acids (e.g., Bortezomib) | 26S Proteasome | Oncology (Multiple Myeloma) | First-in-class proteasome inhibitor. nih.govmdpi.com | nih.govmdpi.com |
| 5-(4-chlorophenyl)furan derivatives | Tubulin | Oncology | Acted as colchicine binding site inhibitors, arrested the cell cycle at the G2/M phase, and induced apoptosis. | nih.gov |
| 2-Formylphenylboronic acid derivatives (cyclic form) | Leucyl-tRNA Synthetase (LeuRS) | Infectious Disease (Antifungal/Antibacterial) | The cyclic isomer (benzoxaborole) is predicted to bind to the active site of LeuRS, inhibiting protein synthesis. mdpi.comnih.gov | mdpi.comnih.gov |
Enzyme Inhibition Studies (e.g., SIRT2, HIV-1 integrase, EGFR, MDM2 oncoprotein)
The furan nucleus and boronic acid group are present in many biologically active compounds, leading to investigations into their potential as enzyme inhibitors. ijabbr.com
SIRT2: Sirtuin 2 (SIRT2), a type of protein deacylase, is a target in various cancers and neurodegenerative diseases. nih.gov Pharmacological inhibition of SIRT2 has shown therapeutic effects, and multiple selective inhibitors have been developed. nih.govnih.gov While various chemical scaffolds have been explored for SIRT2 inhibition, including those that bind to specific pockets in the enzyme's active site, specific studies focusing on 5-(2-fluorophenyl)furan-2-boronic acid derivatives are not extensively documented in current literature. mdpi.com However, the development of mechanism-based selective SIRT2 inhibitors remains an active area of cancer research. nih.gov
HIV-1 Integrase: The human immunodeficiency virus type 1 (HIV-1) integrase (IN) is a crucial enzyme for viral replication, making it a prime target for antiretroviral therapy. nih.gov The inhibition of this enzyme prevents the integration of viral DNA into the host cell's genome. nih.gov Research into HIV-1 IN inhibitors has explored a wide variety of chemical structures, including natural products and synthetic derivatives containing diketo acid functionalities. researchgate.netmdpi.com Boronic acid derivatives have also been investigated as inhibitors for another key HIV enzyme, HIV-1 protease, where they have shown high potency. nih.gov
EGFR: The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a significant role in cell proliferation and is often overexpressed in various cancers. nih.gov Inhibition of EGFR is a validated strategy in cancer therapy. nih.govresearchgate.net Research has identified numerous EGFR inhibitors, many of which target the ATP-binding site of the kinase domain. mdpi.comnih.gov While diverse heterocyclic compounds are explored for EGFR inhibition, specific research detailing the activity of 5-(2-fluorophenyl)furan-2-boronic acid derivatives against EGFR is not prominently featured.
MDM2 Oncoprotein: The murine double minute 2 (MDM2) oncoprotein is a primary negative regulator of the p53 tumor suppressor. nih.gov In cancers with wild-type p53, MDM2 is often overexpressed, leading to the degradation of p53 and allowing cancer cells to proliferate. nih.gov Inhibiting the MDM2-p53 protein-protein interaction is a therapeutic strategy to reactivate p53 function. nih.govnih.gov This has led to the development of small molecules that block this interaction, although specific research on furan-boronic acid derivatives for this purpose is limited.
Receptor Antagonism or Agonism (e.g., CXCR1/2 antagonism)
Derivatives containing a boronic acid pharmacophore have been successfully developed as potent antagonists for chemokine receptors, particularly CXCR1 and CXCR2. These receptors are key mediators of inflammation, as they are involved in the activation and recruitment of neutrophils. nih.govacs.org
Structure-activity relationship studies on a series of S-substituted 6-mercapto-N-phenyl-nicotinamides led to the discovery of potent boronic acid-containing CXCR1/2 antagonists. nih.gov One such compound, 2-[5-(4-fluorophenylcarbamoyl)pyridin-2-ylsulfanylmethyl]phenylboronic acid (SX-517), was identified as a potent, noncompetitive antagonist of both CXCR1 and CXCR2. nih.govacs.org It effectively inhibited CXCL1- and CXCL8-stimulated calcium flux in human polymorphonuclear cells (PMNs) with low nanomolar potency. nih.gov Further optimization to improve metabolic stability led to the discovery of compounds like 6-(2-boronic acid-5-trifluoromethoxy-benzylsulfanyl)-N-(4-fluoro-phenyl)-nicotinamide (SX-576), which also demonstrated potent dual antagonism. nih.gov
| Compound | Target | Assay | IC50 (nM) |
|---|---|---|---|
| SX-517 | CXCR1/2 | CXCL1-induced Ca²⁺ flux (hPMNs) | 38 |
| SX-517 | CXCR1/2 | CXCL8-induced Ca²⁺ flux (hPMNs) | 36 |
| SX-576 | CXCR1 | Ca²⁺ flux | 31 |
| SX-576 | CXCR2 | Ca²⁺ flux | 21 |
Table 1: Inhibitory activity of boronic acid-containing antagonists against CXCR1 and CXCR2 receptors. nih.govacs.orgnih.gov
Exploration of Other Pharmacological Activities (e.g., anti-inflammatory)
The furan ring is a common scaffold in compounds exhibiting a wide range of biological activities, including anti-inflammatory properties. ijabbr.comresearchgate.netnih.govijabbr.com Natural and synthetic furan derivatives have been shown to exert anti-inflammatory effects through various mechanisms, such as scavenging free radicals and suppressing the production of inflammatory mediators like nitric oxide (NO) and prostaglandins (B1171923) (PGE2). nih.gov
The potent antagonism of CXCR1/2 receptors by boronic acid derivatives is directly linked to anti-inflammatory activity. acs.org By blocking these receptors, compounds like SX-517 prevent the recruitment of neutrophils, a key component of the inflammatory response. nih.gov In vivo studies have confirmed that SX-517 can significantly inhibit inflammation in murine models. This highlights the therapeutic potential of this class of compounds for treating inflammatory diseases characterized by a significant neutrophil component. acs.org
Computational and In Silico Approaches in Drug Design and Discovery
Computational methods are integral to modern drug discovery, enabling the efficient design and optimization of new therapeutic agents. These approaches are widely applied to scaffolds like furan and boronic acids to predict and understand their biological activities.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. ijper.orgnih.gov This method helps in understanding the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For furan derivatives, docking studies have been employed to investigate their potential as inhibitors for various targets, including enzymes linked to diabetes and bacterial targets. ijper.orgnih.gov
In the context of CXCR1/2 antagonists, a receptor binding model has been proposed for boronic acid-containing compounds, suggesting an interaction with a unique intracellular binding site on the receptor. nih.gov Docking studies help elucidate how these molecules fit into the binding pocket and guide the design of new derivatives with improved affinity and selectivity. innovareacademics.in
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov By analyzing molecular descriptors (e.g., electronic, steric, and hydrophobic properties), QSAR models can predict the activity of novel compounds before their synthesis.
QSAR studies have been successfully applied to various series of furan derivatives to understand the structural requirements for their biological effects, such as antifungal and anti-inflammatory (COX-2 inhibition) activities. nih.govresearchgate.net These models have shown that electronic parameters can play a significant role in the activity of furan-containing compounds. nih.gov This approach allows for the rational design of more potent molecules based on the identified correlations.
Molecular Dynamics Simulations to Understand Binding and Conformation
Molecular dynamics (MD) simulations provide detailed insights into the dynamic behavior of molecules and their complexes over time. researchgate.net This technique is used to study the stability of ligand-protein interactions, conformational changes in the protein upon ligand binding, and the thermodynamics of binding. researchgate.netmdpi.com MD simulations offer a more realistic representation of biological systems compared to static docking models. researchgate.net
For drug candidates, including boronic acid derivatives, MD simulations can be used to investigate the stability of the compound within the target's active site and to refine the understanding of its binding mode. researchgate.net For example, MD simulations have been used to study the binding of inhibitors to sirtuins, helping to explain the isoform selectivity of certain compounds. mdpi.com These simulations are crucial for optimizing lead compounds and ensuring their stable and effective interaction with the biological target.
Computational and Theoretical Chemistry of 5 2 Fluorophenyl Furan 2 Boronic Acid
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are standard methods for investigating the electronic structure and bonding of molecules like 5-(2-Fluorophenyl)furan-2-boronic acid. For related molecules such as 2-fluorophenylboronic acid, calculations at the B3LYP/6-31++G(d,p) level of theory have been used to determine the most stable geometric structure. researchgate.net
Such calculations for 5-(2-Fluorophenyl)furan-2-boronic acid would reveal key parameters:
Bond Lengths and Angles: Precise measurements of the C-C, C-O, C-B, B-O, and C-F bonds.
Dihedral Angles: The rotational orientation between the furan (B31954) ring and the 2-fluorophenyl group, as well as the conformation of the B(OH)₂ group.
Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP surface map would identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
For arylboronic acids in general, these calculations help elucidate how substituents (like the fluorophenylfuran group) influence the electronic properties of the boronic acid moiety. mdpi.com
Theoretical Predictions of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov For 5-(2-Fluorophenyl)furan-2-boronic acid, these calculations would predict the resonance frequencies for each unique proton and carbon atom, aiding in the interpretation of experimental spectra.
IR and Raman Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.netnih.gov By calculating the harmonic vibrational modes, a theoretical IR and Raman spectrum can be generated. Total Energy Distribution (TED) analysis would be used to assign specific vibrational modes (e.g., O-H stretch, C=C stretch of the rings, B-O stretch, C-F stretch) to the calculated frequencies. researchgate.net
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions. This would predict the absorption wavelengths (λmax) in the UV-Vis spectrum, corresponding to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.gov
Table 1: Predicted Spectroscopic Data for a Generic Fluorophenylboronic Acid Derivative (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value Range |
|---|---|---|
| ¹³C NMR (GIAO) | C-B carbon shift | 120-140 ppm |
| ¹H NMR (GIAO) | -OH proton shifts | 4.5-6.0 ppm (monomer) |
| IR Spectroscopy | O-H stretching frequency | 3200-3600 cm⁻¹ |
| IR Spectroscopy | C-F stretching frequency | 1100-1350 cm⁻¹ |
| UV-Vis (TD-DFT) | π → π* transition (λmax) | 250-300 nm |
Note: This table is illustrative and based on general data for similar compounds. Specific calculations for 5-(2-Fluorophenyl)furan-2-boronic acid are not available.
Reaction Pathway Calculations and Energetics
Theoretical chemistry provides powerful tools to explore the mechanisms and energy landscapes of chemical reactions involving 5-(2-Fluorophenyl)furan-2-boronic acid, such as its participation in Suzuki-Miyaura cross-coupling reactions.
To study a reaction, computational chemists locate the structures of reactants, products, and, crucially, the transition state (TS)—the highest energy point along the reaction pathway. For a reaction involving 5-(2-Fluorophenyl)furan-2-boronic acid, DFT methods would be used to optimize the geometry of the TS. Frequency calculations are then performed to confirm the TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov The energy difference between the reactants and the transition state defines the activation energy or reaction barrier, which is a key determinant of the reaction rate.
An Intrinsic Reaction Coordinate (IRC) calculation would be performed starting from the transition state structure. This analysis maps the entire reaction pathway, connecting the transition state downhill to both the reactants and the products. This confirms that the identified TS correctly links the intended chemical species and provides a detailed view of the geometric changes the molecule undergoes during the reaction. nih.gov
Conformational Analysis and Stereochemical Considerations
The presence of single bonds in 5-(2-Fluorophenyl)furan-2-boronic acid allows for rotation, leading to different conformers. The key rotational degrees of freedom are:
The bond between the furan and phenyl rings.
The C-B bond.
The B-O bonds of the hydroxyl groups.
Computational studies on phenylboronic acids have shown that the orientation of the two O-H bonds (often described as syn or anti) significantly impacts the molecule's energy and stability. mdpi.com A thorough conformational analysis of 5-(2-Fluorophenyl)furan-2-boronic acid would involve a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of these rotatable bonds. This process identifies the global minimum energy conformation (the most stable structure) and other local minima, providing insight into the molecule's preferred shape in different environments.
Investigation of Solvent Effects on Molecular and Reaction Properties
The properties and reactivity of molecules can be significantly influenced by the solvent. Computational models can account for these effects using either implicit or explicit solvent models.
Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) are widely used. researchgate.net In this approach, the solvent is treated as a continuous medium with a specific dielectric constant. This model is efficient for calculating how a solvent might stabilize different conformers, influence spectroscopic properties, or alter reaction energy barriers.
Explicit Solvation Models: In this more computationally intensive approach, individual solvent molecules are included in the calculation. This allows for the study of specific molecule-solvent interactions, such as hydrogen bonding between the boronic acid's -OH groups and water or other protic solvents.
For boronic acids, solvent effects are particularly important for accurately predicting properties like pKa, where specific interactions with water molecules play a crucial role in stabilizing the acid and its conjugate base. mdpi.com
Future Research Directions
Development of Novel and Sustainable Synthetic Methodologies for 5-(2-Fluorophenyl)furan-2-boronic Acid and Its Analogues.
The synthesis of arylboronic acids is a well-established field, often relying on methods such as the electrophilic trapping of arylmetal intermediates with borate (B1201080) esters. nih.gov However, these traditional methods can sometimes involve harsh reaction conditions and generate significant waste. Future research should focus on developing more sustainable and efficient synthetic routes to 5-(2-Fluorophenyl)furan-2-boronic acid and its derivatives.
One promising avenue is the exploration of direct C-H borylation of 2-(2-fluorophenyl)furan. This atom-economical approach, catalyzed by transition metals like iridium or rhodium, would eliminate the need for pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste generation. nih.gov Furthermore, investigating flow chemistry for the synthesis could offer advantages in terms of safety, scalability, and reaction control. nih.gov
The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, would also be a significant advancement. For instance, a one-pot Suzuki-Miyaura coupling of a suitable furan (B31954) precursor with a fluorophenylboronic acid derivative could streamline the synthesis of the core structure. google.com
Future synthetic strategies should also prioritize the use of greener solvents and catalysts, aligning with the principles of sustainable chemistry. The table below outlines potential novel synthetic approaches and their anticipated advantages.
| Synthetic Approach | Potential Catalyst | Key Advantages |
| Direct C-H Borylation | Iridium or Rhodium complexes | High atom economy, reduced synthetic steps |
| Flow Chemistry Synthesis | Heterogeneous catalysts | Enhanced safety, scalability, and control |
| One-Pot Suzuki-Miyaura Coupling | Palladium-based catalysts | Increased efficiency, reduced purification steps |
Expansion of Applications in Homogeneous and Heterogeneous Catalysis, and Advanced Materials Science.
Boronic acids are known to be effective catalysts for a variety of organic transformations. rsc.org The unique electronic properties conferred by the fluorine atom and the furan ring in 5-(2-Fluorophenyl)furan-2-boronic acid suggest its potential as a novel catalyst. Future research should explore its utility in activating hydroxyl groups for reactions such as amide formation and Friedel-Crafts-type alkylations. rsc.org The development of both homogeneous and heterogeneous catalytic systems based on this molecule could lead to new and selective chemical transformations.
In materials science, the incorporation of the 5-(2-fluorophenyl)furan-2-boronic acid motif into polymers could lead to materials with novel electronic and optical properties. The boronic acid functionality can be used for the construction of covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis. researchgate.net The presence of the fluorophenyl group may enhance the thermal stability and processability of these materials. Research into the synthesis and characterization of polymers and COFs incorporating this building block is a promising direction.
Advanced Biological Activity Profiling and Deeper Target Identification for Potential Therapeutic Applications.
Furan derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.com The presence of a boronic acid group, a key feature in several FDA-approved drugs, further enhances the potential of 5-(2-Fluorophenyl)furan-2-boronic acid as a therapeutic agent. mdpi.com
A comprehensive biological activity profiling of this compound is a crucial next step. This should involve screening against a diverse panel of biological targets, including enzymes and receptors implicated in various diseases. For example, boronic acids are known inhibitors of proteases and kinases, making these important target classes to investigate. mdpi.com
Given that some benzoxaboroles, which can be formed from 2-formylphenylboronic acids, exhibit antifungal activity by inhibiting leucyl-tRNA synthetase (LeuRS), exploring the potential of 5-(2-Fluorophenyl)furan-2-boronic acid and its derivatives as antimicrobial agents is warranted. mdpi.comnih.gov
Once promising biological activity is identified, deeper target identification and mechanism of action studies will be essential. Techniques such as chemical proteomics and genetic screenings can be employed to pinpoint the specific molecular targets of the compound, paving the way for rational drug design and development.
Integration of Computational and Experimental Approaches for Rational Design and Discovery.
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. mdpi.com In the context of 5-(2-Fluorophenyl)furan-2-boronic acid, computational methods can be employed to predict its physicochemical properties, such as its acidity (pKa), which is crucial for its biological activity and formulation. mdpi.com
Molecular docking and dynamics simulations can be used to predict the binding of 5-(2-Fluorophenyl)furan-2-boronic acid and its virtual analogues to the active sites of various biological targets. biorxiv.org This in silico screening can help prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby saving time and resources.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new catalysts and materials. biorxiv.org The integration of these computational approaches with experimental validation will be key to the rational design of novel derivatives with enhanced properties. The following table highlights the potential synergies between computational and experimental methods.
| Computational Method | Experimental Application |
| pKa Prediction | Guiding formulation and biological testing |
| Molecular Docking | Prioritizing synthetic targets for drug discovery |
| DFT Calculations | Designing new catalysts and materials |
Exploration of New Chemical Space Based on the 5-(2-Fluorophenyl)furan-2-boronic Acid Motif.
The 5-(2-Fluorophenyl)furan-2-boronic acid scaffold provides a versatile platform for the generation of diverse chemical libraries. Future research should focus on the systematic exploration of the chemical space around this core structure. This can be achieved by introducing a variety of substituents at different positions of the furan and phenyl rings.
For instance, the introduction of different functional groups on the phenyl ring could modulate the electronic properties and biological activity of the molecule. Similarly, modifications to the furan ring could influence its metabolic stability and pharmacokinetic profile.
The synthesis and screening of these new analogues will be crucial for establishing structure-activity relationships (SAR) and identifying compounds with optimized properties for specific applications, be it in catalysis, materials science, or medicine. This exploration of new chemical space holds the key to unlocking the full potential of the 5-(2-fluorophenyl)furan-2-boronic acid motif.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
